

Analytical Standards for Quizalofop-P and its Metabolites: Application Notes and Protocols

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Compound of Interest

Compound Name: Quizalofop-P

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This document provides detailed application notes and protocols for the analysis of the herbicide **Quizalofop-P** and its primary metabolites. The information compiled herein is intended to support research, environmental monitoring, and food safety applications.

Physicochemical Properties

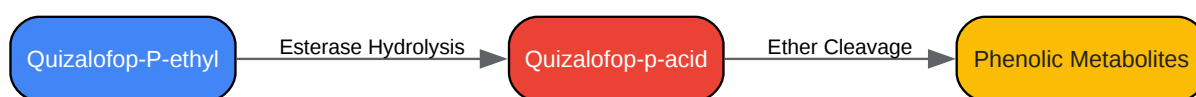
A summary of the key physicochemical properties of **Quizalofop-P**-ethyl and its major metabolites, **Quizalofop-p**-acid and 3-OH-quizalofop-acid, is presented in Table 1. This data is essential for the development of analytical methods, including the selection of appropriate solvents and chromatographic conditions.

Table 1: Physicochemical Properties of **Quizalofop-P**-ethyl and its Metabolites

Property	Quizalofop-P-ethyl	Quizalofop-p-acid	3-OH-quizalofop-acid
IUPAC Name	ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate[1]	(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid[2]	2-[4-[(6-chloro-3-oxo-4H-quinoxalin-2-yl)oxy]phenoxy]propanoic acid[3]
CAS Number	100646-51-3[4]	94051-08-8[2]	Not readily available
Molecular Formula	C ₁₉ H ₁₇ ClN ₂ O ₄ [1]	C ₁₇ H ₁₃ ClN ₂ O ₄ [2]	C ₁₇ H ₁₃ ClN ₂ O ₅ [3]
Molecular Weight	372.80 g/mol [4]	344.7 g/mol [2]	360.7 g/mol [3]
Appearance	Pale brown crystal[4]	White powder	Not readily available
Melting Point	76-77 °C[4]	Not readily available	Not readily available
Water Solubility	0.4 mg/L at 20 °C[4]	Not readily available	Not readily available
Solubility in Organic Solvents	Soluble in hexane; very soluble in acetone, ethanol, and xylene[4]	Not readily available	Not readily available

Metabolic Pathway of Quizalofop-P-ethyl

Quizalofop-P-ethyl is a pro-herbicide that is rapidly metabolized in plants, soil, and animals to its biologically active form, **Quizalofop-p-acid**. The primary metabolic pathway involves the enzymatic hydrolysis of the ethyl ester. Further degradation can occur through cleavage of the ether linkages.



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Metabolic conversion of **Quizalofop-P-ethyl**.

Analytical Methods

Several analytical methods have been established for the determination of **Quizalofop-P** and its metabolites in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or tandem Mass Spectrometry (MS/MS) are the most common techniques.

Quantitative Data Summary

The following table summarizes the quantitative performance data from validated analytical methods for the determination of **Quizalofop-P**-ethyl and **Quizalofop-p**-acid.

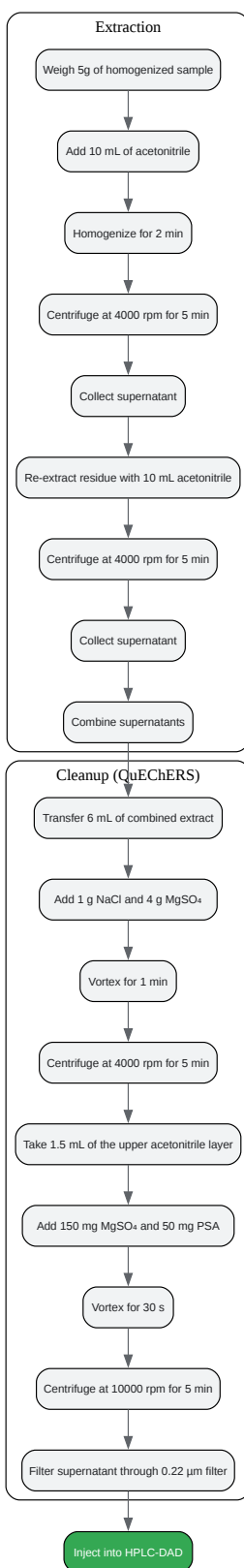
Table 2: Summary of Quantitative Analytical Data

Analyte	Matrix	Method	LOD (mg/kg)	LOQ (mg/kg)	Recovery (%)	RSD (%)	Reference
Quizalofop-P-ethyl	Adzuki	HPLC-	0.005 -	0.015 -	88.7 -	0.82 -	[4]
	Bean	DAD	0.008	0.02	116.2	4.39	
Quizalofop-p-p-acid	Adzuki	HPLC-	0.003 -	0.01 -	88.7 -	0.82 -	[4]
	Bean	DAD	0.01	0.03	116.2	4.39	
Quizalofop-P-ethyl	Soil	LC-MS/MS	0.001	0.005	Not Specified	Not Specified	[5]
Quizalofop-p-p-acid	Soil	LC-MS/MS	Not Specified	0.005	Not Specified	Not Specified	[5]
3-OH-quizalofop-p-acid	Soil	LC-MS/MS	0.0002	0.001	Not Specified	Not Specified	[5]

Experimental Protocols

This protocol is adapted from a method for the determination of **Quizalofop-P**-ethyl and its metabolite **Quizalofop-p**-acid in adzuki bean and soil.[\[4\]](#)

3.2.1.1. Sample Preparation and Extraction



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Workflow for sample preparation and cleanup.

3.2.1.2. HPLC-DAD Conditions

- Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.
- Column: C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: Acetonitrile : Water (with 0.1% formic acid) gradient.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: 236 nm.[\[4\]](#)
- Column Temperature: 30 °C.

3.2.1.3. Preparation of Standard Solutions

- Prepare individual stock solutions of **Quizalofop-P-ethyl** and **Quizalofop-p-acid** at a concentration of 100 μ g/mL in acetonitrile.[\[4\]](#)
- Store stock solutions at 4 °C.[\[4\]](#)
- Prepare working standard solutions by diluting the stock solutions with acetonitrile to desired concentrations (e.g., 0.05, 0.1, 0.5, 1, 2, and 5 μ g/mL) to construct a calibration curve.

This protocol is based on the BASF Analytical Method D1303/02 for the determination of **Quizalofop-P-ethyl**, **Quizalofop-p-acid**, and 3-OH-quizalofop-acid in soil.[\[5\]](#)[\[6\]](#)

3.2.2.1. Sample Preparation and Extraction

- Weigh 5 g of soil into a centrifuge tube.[\[5\]](#)
- Add 20 mL of acetonitrile/water (80:20, v/v) containing 0.1% formic acid.
- Shake vigorously for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.

- Collect the supernatant.
- Repeat the extraction step with another 20 mL of the extraction solvent.
- Combine the supernatants.
- For the analysis of **Quizalofop-P**-ethyl and **Quizalofop-p**-acid, dilute an aliquot of the combined extract with acetonitrile/water (90:10, v/v).[6]
- For the analysis of 3-OH-quizalofop-acid, dilute a separate aliquot of the combined extract with water.[6]
- Filter the final extracts through a 0.22 µm filter before injection.

3.2.2.2. LC-MS/MS Conditions

- Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer.
- Column: C18 column suitable for pesticide residue analysis.
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
 - **Quizalofop-P**-ethyl: m/z 373.0 → 299.0 (quantification), m/z 375.0 → 300.9 (confirmation).[5]
 - **Quizalofop-p**-acid: m/z 345.0 → 299.0 (quantification), m/z 345.0 → 100.0 (confirmation).[5]
 - 3-OH-quizalofop-acid: m/z 359 → 166 (quantification and confirmation).[5]

3.2.2.3. Preparation of Standard Solutions

- Prepare individual stock solutions (1 mg/mL) of **Quizalofop-P-ethyl**, **Quizalofop-p-acid**, and 3-OH-quizalofop-acid in acetonitrile or methanol.[5]
- Prepare intermediate and working standard solutions by serial dilution in the appropriate solvent mixture to match the final sample extract composition.

Concluding Remarks

The methods and data presented provide a comprehensive resource for the analytical determination of **Quizalofop-P** and its key metabolites. Adherence to these protocols and the use of high-purity analytical standards are crucial for obtaining accurate and reproducible results. Method validation should be performed in the specific matrix of interest to ensure fitness for purpose.

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